1-Methyl-1-phenyl-2-propynyl cyclohexanecarbamate
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Overview
Description
1-Methyl-1-phenyl-2-propynyl cyclohexanecarbamate is an organic compound with a complex structure that includes a cyclohexane ring, a phenyl group, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-phenyl-2-propynyl cyclohexanecarbamate typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanecarbamate with 1-Methyl-1-phenyl-2-propynyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-phenyl-2-propynyl cyclohexanecarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the propynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically a saturated hydrocarbon.
Substitution: The products vary depending on the nucleophile used but can include various substituted cyclohexanecarbamates.
Scientific Research Applications
1-Methyl-1-phenyl-2-propynyl cyclohexanecarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-1-phenyl-2-propynyl cyclohexanecarbamate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1-phenylcyclohexane: Similar in structure but lacks the propynyl group.
1-Methyl-2-phenylcyclohexanol: Contains a hydroxyl group instead of a carbamate group.
Phenylacetone: A simpler structure with a phenyl group attached to a ketone.
Properties
CAS No. |
20921-41-9 |
---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
2-phenylbut-3-yn-2-yl N-cyclohexylcarbamate |
InChI |
InChI=1S/C17H21NO2/c1-3-17(2,14-10-6-4-7-11-14)20-16(19)18-15-12-8-5-9-13-15/h1,4,6-7,10-11,15H,5,8-9,12-13H2,2H3,(H,18,19) |
InChI Key |
WLZGMHXRIVMSEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)(C1=CC=CC=C1)OC(=O)NC2CCCCC2 |
Origin of Product |
United States |
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